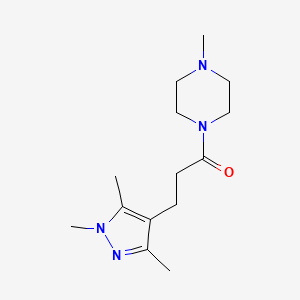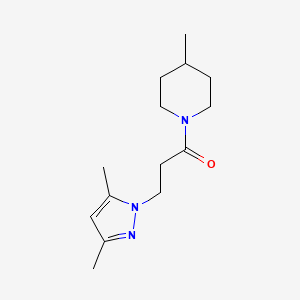![molecular formula C12H20N2O B7506730 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was initially developed as a potential anti-viral agent but was later found to have anti-tumor effects. DMXAA has been extensively studied for its mechanism of action and its potential use in cancer therapy.
Wirkmechanismus
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole exerts its anti-tumor effects by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then activate immune cells such as macrophages and natural killer cells, which attack and destroy tumor cells.
Biochemical and Physiological Effects
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has been shown to have various biochemical and physiological effects. It can induce fever and hypotension in animals and humans. 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has also been shown to increase the permeability of blood vessels, which can enhance the delivery of chemotherapy drugs to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has been extensively studied for its mechanism of action and its potential use in cancer therapy. However, 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole also has limitations for use in lab experiments. It can induce fever and hypotension in animals and humans, which can complicate experiments. 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has also been shown to have mixed results in clinical trials, which can make it difficult to interpret results from lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole. One potential direction is to investigate the use of 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole in combination with other anti-cancer agents. Another direction is to explore the use of 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole in combination with immunotherapy agents, which can enhance the immune response to tumors. Additionally, further research is needed to determine the optimal dosing and administration of 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole in humans.
Synthesemethoden
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylpiperidine with various reagents to form the oxazole ring. The synthesis of 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has been extensively studied for its anti-tumor effects. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has also been tested in clinical trials for its potential use in cancer therapy. However, the results of these trials have been mixed, and further research is needed to determine its efficacy in humans.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-9-4-10(2)7-14(6-9)8-12-5-11(3)15-13-12/h5,9-10H,4,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTHTVAYBCFPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506653.png)
![5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole](/img/structure/B7506659.png)


![1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)
![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)

![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7506746.png)

![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
